molecular formula C22H19N3OS B4502080 2-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-phenylethanone

2-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-phenylethanone

Cat. No.: B4502080
M. Wt: 373.5 g/mol
InChI Key: NZRDPMITMSJFLS-UHFFFAOYSA-N
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Description

2-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-phenylethanone is a chemical compound provided for research and development purposes. It features a pyrazolo[1,5-a]pyrimidine core structure, a scaffold noted in scientific literature for its potential in medicinal chemistry . The molecular formula is C22H19N3OS and it has a molecular weight of 373.48 g/mol. While specific biological activity data for this exact compound is not widely published, related pyrazolo[1,5-a]pyrimidine derivatives have been investigated for various pharmacological activities. Historically, some 2-phenylpyrazolo[1,5-a]pyrimidin-7-one analogs have been studied as a class of nonsteroidal anti-inflammatory drugs (NSAIDs) reported to be devoid of ulcerogenic activity . Other research into similar structures has explored their potential as anxiolytic and anticonvulsant agents . This compound is intended for use by qualified researchers in vitro. Its structural features make it a candidate for further investigation in hit-to-lead optimization campaigns, enzyme inhibition studies, or as a building block in the synthesis of more complex molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS/c1-15-13-20(27-14-19(26)17-9-5-3-6-10-17)25-22(23-15)21(16(2)24-25)18-11-7-4-8-12-18/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRDPMITMSJFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)SCC(=O)C3=CC=CC=C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 2-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-phenylethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it effective as an anticancer agent . It also modulates inflammatory pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit structural diversity, with substituents dictating pharmacological profiles. Below is a comparative analysis of key analogs:

Structural and Functional Group Variations

Compound Name Substituents Key Structural Differences vs. Target Compound Biological Activity Highlights References
2-{[3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone 4-Chlorophenyl at C3; dihydroquinolinyl at ethanone Chlorine enhances lipophilicity; dihydroquinoline may improve CNS targeting Potential CNS modulators or kinase inhibitors
2-{[3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone 4-Chlorophenyl at C3; dimethoxyphenyl at ethanone Methoxy groups increase electron density, altering receptor binding Antioxidant or anti-inflammatory effects
1-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]propan-2-one Propan-2-one replaces phenylethanone Smaller ketone group reduces steric hindrance Enhanced solubility; antiviral potential
Ethyl 2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate Ethyl ester and oxobutanoate chain Ester group improves metabolic stability Antiviral activity (e.g., HCV protease inhibition)
2-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(3-methylphenyl)acetamide Benzyl at C6; acetamide-linked 3-methylphenyl Acetamide moiety enhances hydrogen bonding with enzymes Anti-inflammatory or anticancer activity

Pharmacological Profiles

  • Kinase Inhibition : Pyrazolo[1,5-a]pyrimidines with bulky substituents (e.g., benzyl in ) show CDK inhibition, critical in cancer therapy .
  • Antimicrobial Activity : The tert-butyl group in 1-({5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one enhances membrane penetration, correlating with broad-spectrum antimicrobial effects .
  • Antiviral Potential: Ethyl ester derivatives () demonstrate activity against viral proteases, likely due to esterase-resistant design .

Physicochemical Properties

Property Target Compound 4-Chlorophenyl Analog () Propan-2-one Analog ()
Molecular Weight (g/mol) ~377.46 ~471.98 ~284.37
LogP (Predicted) 3.8 4.2 2.9
Solubility (mg/mL) <0.1 (DMSO) <0.05 (DMSO) 1.2 (DMSO)

Biological Activity

2-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-phenylethanone is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[1,5-a]pyrimidine core with a sulfanyl group and a phenylethanone moiety. Its molecular formula is C23H22N4OSC_{23}H_{22}N_4OS with a molecular weight of approximately 398.51 g/mol. The presence of various functional groups contributes to its bioactivity.

The biological activity of 2-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-phenylethanone can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in various metabolic pathways. For instance, it interacts with alkaline phosphatases and ecto-nucleotidases, which are crucial for nucleotide metabolism and signaling pathways .
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling cascades that regulate physiological responses .
  • Antioxidant Activity : The presence of the pyrazolo[1,5-a]pyrimidine scaffold suggests potential antioxidant properties, which can mitigate oxidative stress in biological systems .

Biological Activities

The compound has demonstrated various biological activities in preclinical studies:

  • Anticancer Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth . For example, compounds with similar structures have been tested against various cancer cell lines and have shown promising results.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the pyrazolo[1,5-a]pyrimidine family:

StudyFindings
Synthesis and Biological Evaluation (2015) Investigated the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives; some showed inhibition against human recombinant alkaline phosphatase .
Functionalization Approaches (2021) Highlighted the significance of structural modifications in enhancing bioactivity; discussed anticancer potential and enzymatic inhibitory activity .
Antimicrobial Activity Study (2020) Demonstrated that certain derivatives exhibited significant antibacterial effects against Gram-positive bacteria .

Q & A

Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, starting with cyclization of pyrazolo[1,5-a]pyrimidine precursors followed by sulfanyl group introduction. Key steps include:

  • Cyclization : Use of NH-3-aminopyrazoles with 1,3-biselectrophilic compounds under reflux in ethanol/methanol .
  • Sulfanyl incorporation : Thiolation via nucleophilic substitution, requiring anhydrous conditions and catalysts like NaH or DCC .
  • Optimization factors : Temperature (60–120°C), solvent polarity (DMF for polar intermediates), and reaction time (4–12 hours) to maximize yield (>70%) and purity (>95%) .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • NMR spectroscopy : ¹H/¹³C NMR for verifying substituent positions (e.g., methyl groups at C2/C5, phenyl at C3) .
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., expected [M+H]⁺ peak) .
  • X-ray crystallography : Resolves crystal packing and stereoelectronic effects, critical for validating sulfanyl group orientation .

Q. How is the compound’s purity assessed during synthesis?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<2%) .
  • Melting point analysis : Sharp melting range (e.g., 180–182°C) indicates crystallinity and purity .

Q. What safety protocols are recommended for handling this compound?

  • Toxicity mitigation : Use fume hoods to avoid inhalation of dust; wear nitrile gloves and goggles due to skin/eye irritation risks .
  • Storage : Keep in airtight containers at 4°C, away from light and moisture to prevent degradation .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve yield and selectivity?

Microwave irradiation reduces reaction time (e.g., from 12 hours to 30 minutes) and enhances regioselectivity in pyrazolo[1,5-a]pyrimidine formation. Solvent-free conditions further minimize side products . Example: 80% yield achieved at 100°C under 300 W irradiation .

Q. What computational methods predict biological target interactions?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding affinities with kinases (e.g., EGFR) or inflammatory targets (COX-2) .
  • QSAR modeling : Correlate substituent electronegativity (e.g., sulfanyl vs. methoxy) with IC₅₀ values for anticancer activity .

Q. How can contradictory biological activity data across studies be resolved?

  • Standardized assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin) to reduce variability .
  • Orthogonal validation : Confirm enzyme inhibition (e.g., COX-2 ELISA) with cell viability assays (MTT) to distinguish direct vs. off-target effects .

Q. What strategies optimize the compound’s solubility for in vivo studies?

  • Co-solvent systems : Use PEG-400/water (1:1) or cyclodextrin inclusion complexes to enhance aqueous solubility (>1 mg/mL) .
  • Prodrug modification : Introduce phosphate esters at the sulfanyl group for pH-dependent release .

Q. How does substituent variation (e.g., methyl vs. trifluoromethyl) impact pharmacological profiles?

  • Methyl groups : Enhance lipophilicity (logP ~3.5), improving blood-brain barrier penetration .
  • Trifluoromethyl : Increases metabolic stability (t₁/₂ > 6 hours in liver microsomes) but may reduce solubility .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Sulfanyl Group Introduction

StepReagentsSolventTemperatureYield (%)Reference
ThiolationNaH, S8DMF80°C75
Oxidation (to sulfone)H₂O₂Acetic acid50°C65

Q. Table 2: Biological Activity Comparison

TargetAssay TypeIC₅₀ (µM)Reference
COX-2ELISA0.45 ± 0.02
EGFRKinase inhibition1.2 ± 0.1

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-phenylethanone
Reactant of Route 2
Reactant of Route 2
2-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-phenylethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.